molecular formula C11H20N2O B1610863 1,3-Dicyclopentylurea CAS No. 58713-33-0

1,3-Dicyclopentylurea

Cat. No.: B1610863
CAS No.: 58713-33-0
M. Wt: 196.29 g/mol
InChI Key: MESPVYAMQSEYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dicyclopentylurea: is an organic compound with the molecular formula C₁₁H₂₀N₂O It is a derivative of urea where the hydrogen atoms are replaced by cyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dicyclopentylurea can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with carbon dioxide in the presence of a catalyst. The reaction typically takes place in a high-pressure reactor at elevated temperatures. For example, cyclopentylamine can react with carbon dioxide in the presence of 1-butyl-3-methylimidazolium tetraiodoindate and methyloxirane in toluene at 20°C, followed by heating to 150°C .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dicyclopentylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives depending on the reducing agents used.

    Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylurea derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

1,3-Dicyclopentylurea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dicyclopentylurea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

    1,3-Dicyclohexylurea: Similar in structure but with cyclohexyl groups instead of cyclopentyl groups.

    1,3-Diphenylurea: Contains phenyl groups instead of cyclopentyl groups.

Comparison: 1,3-Dicyclopentylurea is unique due to its specific cyclopentyl groups, which impart distinct steric and electronic properties Compared to 1,3-Dicyclohexylurea, it has a smaller ring size, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

1,3-dicyclopentylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(12-9-5-1-2-6-9)13-10-7-3-4-8-10/h9-10H,1-8H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESPVYAMQSEYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550275
Record name N,N'-Dicyclopentylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58713-33-0
Record name N,N'-Dicyclopentylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dicyclopentylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Dicyclopentylurea
Reactant of Route 3
Reactant of Route 3
1,3-Dicyclopentylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Dicyclopentylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Dicyclopentylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Dicyclopentylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.